

Application Note: Quantification of Deethylatrazine in Water Samples by HPLC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deethylatrazine (DEA) is a primary degradation product of the widely used herbicide atrazine. [1][2] Due to its persistence and potential for groundwater contamination, sensitive and accurate quantification of DEA in environmental samples is crucial for monitoring and risk assessment.[1] This application note provides a detailed protocol for the quantification of **deethylatrazine** in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described is highly selective and sensitive, making it suitable for trace-level analysis.

Experimental Workflow

The overall experimental workflow for the quantification of **deethylatrazine** is depicted in the diagram below.





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Caption: Experimental workflow for **deethylatrazine** quantification.

Experimental Protocol

This protocol is designed for the analysis of **deethylatrazine** in water samples.

Materials and Reagents

- Deethylatrazine analytical standard
- Atrazine-d5 (or other suitable internal standard)
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Water (HPLC or LC-MS grade)
- Formic acid
- Ammonium acetate
- Solid-Phase Extraction (SPE) C18 cartridges
- Syringe filters (0.2 μm)
- Autosampler vials

Sample Preparation

- Filtration: Filter water samples through a 0.2 µm syringe filter to remove particulate matter.
- Internal Standard Spiking: Spike a known volume of the filtered water sample with a suitable internal standard, such as Atrazine-d5, to a final concentration of 5 ng/mL.[3]
- Solid-Phase Extraction (SPE):



- Condition a C18 SPE cartridge with methanol followed by water.
- Load the spiked water sample onto the cartridge.[1][4]
- Wash the cartridge with water to remove interfering substances.
- Elute the analytes with methanol or another suitable organic solvent.[4]
- · Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, known volume of the initial mobile phase.
 - Transfer the reconstituted sample to an autosampler vial for analysis.

HPLC-MS/MS Conditions

HPLC System:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 μm).[3]
- Mobile Phase A: 5 mM Ammonium Acetate in water.[3]
- Mobile Phase B: Methanol.[3]
- Flow Rate: 400 μL/min.[3]
- Injection Volume: 10 μL.
- Gradient: A linear gradient can be optimized for the separation of deethylatrazine from other components. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a reequilibration step.

Mass Spectrometer:

• Ionization Source: Electrospray Ionization (ESI) in positive ion mode.



- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The following MRM transitions can be used for the quantification and confirmation of deethylatrazine and a common internal standard, Atrazine-d5.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Deethylatrazine	188.1	146.0
Atrazine-d5 (Internal Standard)	221.1	179.1

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

Data Analysis

Quantification is performed by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of **deethylatrazine** in the samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance data for **deethylatrazine** analysis from various methods.



Parameter	Value	Matrix	Reference
Limit of Detection (LOD)	0.06 μg/kg	Soil	[5]
Limit of Quantification (LOQ)	0.10 μg/L	Water	[6]
Linearity Range	0.25 - 5.0 ng/mL	Drinking Water	[3]
Recovery	73.2 - 110%	Soil	[5]
Recovery	83 - 94%	Water	[4]
Precision (RSD)	3.2 - 16.1%	Water	[4]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of **deethylatrazine** in water samples. The use of solid-phase extraction for sample cleanup and concentration, combined with the selectivity of tandem mass spectrometry, allows for reliable determination of this important atrazine metabolite at trace levels. This protocol can be adapted for use in various research and monitoring applications.

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